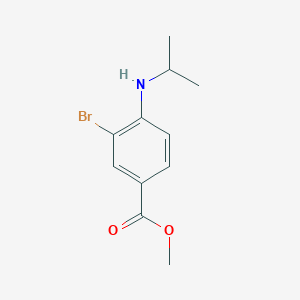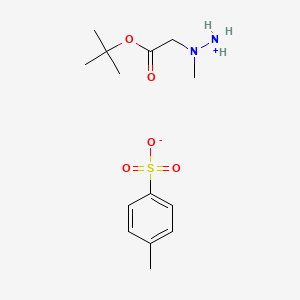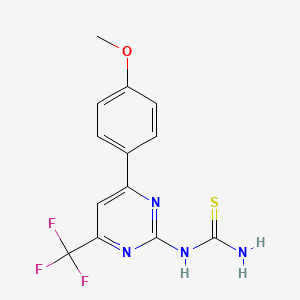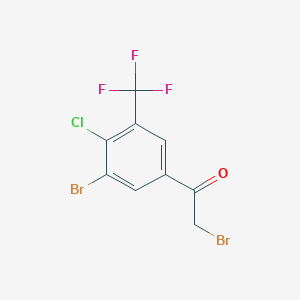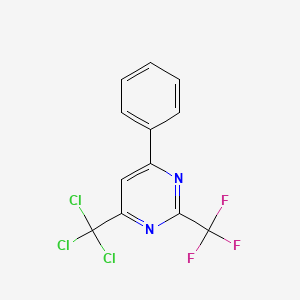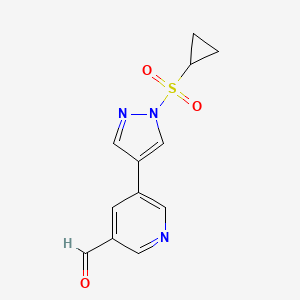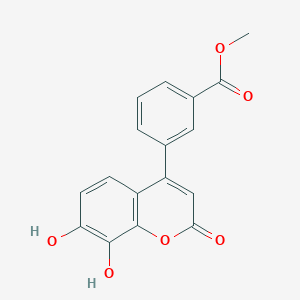![molecular formula C15H15BrN2 B13722260 3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline](/img/structure/B13722260.png)
3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline is a complex organic compound that features a bromine atom, an aniline group, and an isoindoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of aniline derivatives followed by the introduction of the isoindoline moiety through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and cyclization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a debrominated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized aniline derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the isoindoline moiety play crucial roles in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromoaniline: A simpler compound with a bromine atom attached to an aniline group.
5-Bromo-2,3-dihydro-1H-isoindole: A compound with a bromine atom and an isoindoline moiety but lacking the aniline group.
N-Methyl-2-bromoaniline: A compound with a methyl group attached to the nitrogen atom of the aniline group.
Uniqueness
3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline is unique due to the presence of both the bromine atom and the isoindoline moiety, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H15BrN2 |
|---|---|
Peso molecular |
303.20 g/mol |
Nombre IUPAC |
3-bromo-5-(1,3-dihydroisoindol-2-ylmethyl)aniline |
InChI |
InChI=1S/C15H15BrN2/c16-14-5-11(6-15(17)7-14)8-18-9-12-3-1-2-4-13(12)10-18/h1-7H,8-10,17H2 |
Clave InChI |
YJNXVQJRVANIQW-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2CN1CC3=CC(=CC(=C3)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B13722189.png)


